molecular formula C22H25N3O6S B2875544 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethoxybenzenesulfonamide CAS No. 921555-41-1

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B2875544
CAS RN: 921555-41-1
M. Wt: 459.52
InChI Key: UHWFHMZBHRMLRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the ethoxy group might be introduced via an etherification reaction, while the pyridazinone ring might be formed via a cyclization reaction. The sulfonamide group could potentially be introduced via a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. Techniques such as NMR spectroscopy and X-ray crystallography could potentially be used to determine the structure.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the ethoxy group might undergo reactions typical of ethers, while the pyridazinone ring might undergo reactions typical of heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar sulfonamide group and the nonpolar ethoxy group .

Scientific Research Applications

Anticancer Activity

The compound has shown potential as an anticancer agent , particularly against breast cancer. Studies have indicated that it exhibits cytotoxic activity potency through ERα inhibition, which could be developed further as an anticancer candidate .

Molecular Docking and Simulation

Molecular docking studies have revealed that the compound has a more negative binding free energy compared to known drugs like tamoxifen, suggesting a strong potential for binding to cancer-related receptors .

Hybrid Compound Synthesis

This compound represents a class of hybrid molecules that can be synthesized using a linker mode approach. Such hybrids can be designed to target multiple pathways in cancer cells .

Computational Drug Discovery

The compound’s structure and activity have been analyzed using computational approaches, including molecular docking and MD simulation, to predict its efficacy, which is crucial in the early stages of drug discovery .

In Silico Study for Drug Development

In silico studies, which involve computer simulations, have been applied to this compound to explore its potency against diseases like cancer, thus speeding up the drug development process .

Organic Synthesis Research

The compound is part of ongoing research in organic synthesis, where new methods are being developed to create complex molecules more efficiently, which can have broad applications in medicinal chemistry .

Analytical Chemistry

In the field of analytical chemistry, derivatives of this compound could be used as internal standards in chromatographic analysis, which is essential for accurate determination of drug levels in tissues during pre-clinical trials .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it might interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a fire hazard .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it’s intended to be a drug, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S/c1-4-31-17-7-5-16(6-8-17)19-10-12-22(26)25(24-19)14-13-23-32(27,28)21-15-18(29-2)9-11-20(21)30-3/h5-12,15,23H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWFHMZBHRMLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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